molecular formula C12H16N2O B11896483 4-ethoxy-1-ethyl-3-methyl-1H-indazole

4-ethoxy-1-ethyl-3-methyl-1H-indazole

Cat. No.: B11896483
M. Wt: 204.27 g/mol
InChI Key: WHOZJXXOBRITKF-UHFFFAOYSA-N
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Description

4-ethoxy-1-ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-1-ethyl-3-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazones with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, such as those involving copper or palladium, are also employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production of indazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-1-ethyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-1-ethyl-3-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-1-ethyl-3-methyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-1-ethyl-3-methyl-1H-indazole is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its interaction with biological targets. This structural feature may contribute to its distinct biological activities and make it a valuable compound for further research .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-ethoxy-1-ethyl-3-methylindazole

InChI

InChI=1S/C12H16N2O/c1-4-14-10-7-6-8-11(15-5-2)12(10)9(3)13-14/h6-8H,4-5H2,1-3H3

InChI Key

WHOZJXXOBRITKF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)C(=CC=C2)OCC

Origin of Product

United States

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